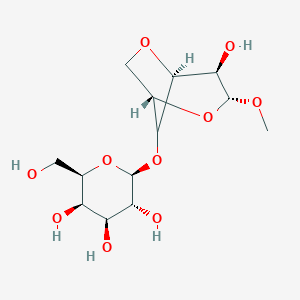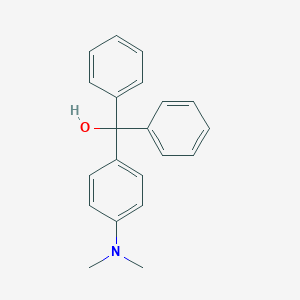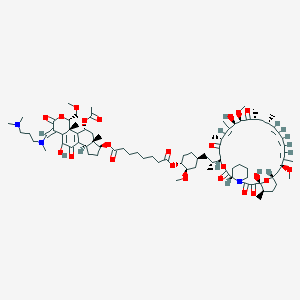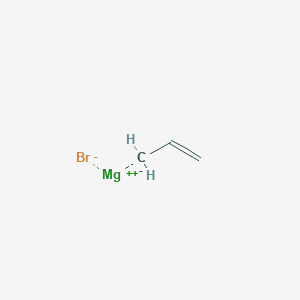
Allylmagnesium bromide
Vue d'ensemble
Description
Allylmagnesium bromide is a Grignard reagent used for introducing the allyl group . It is commonly available as a solution in diethyl ether . It may be synthesized by treatment of magnesium with allyl bromide while maintaining the reaction temperature below 0 °C to suppress formation of hexadiene .
Synthesis Analysis
Allylmagnesium bromide can be synthesized by treatment of magnesium with allyl bromide . The reaction temperature should be maintained below 0 °C to suppress the formation of hexadiene . An improved preparation uses a THF slurry of Mg, obtained by co-condensation in a rotating solution reactor . Preactivation of Mg by dry stirring in an inert atmosphere is also highly beneficial .Molecular Structure Analysis
The molecular formula of Allylmagnesium bromide is C3H5BrMg . The IUPAC name is Prop-2-enylmagnesium bromide . The molar mass is 145.282 g·mol −1 .Chemical Reactions Analysis
Allylmagnesium bromide exhibits unique reactivities. The additions of allylic nucleophiles to carbonyl compounds are powerful transformations because they form synthetically useful homoallylic alcohols . In many cases, allylmagnesium reagents either react with low stereoselectivity when other Grignard reagents react with high selectivity, or allylmagnesium reagents react with the opposite stereoselectivity .Physical And Chemical Properties Analysis
Allylmagnesium bromide is a Grignard reagent with the chemical formula C3H5BrMg . It has a molar mass of 145.282 g·mol −1 . It is commonly available as a solution in diethyl ether .Applications De Recherche Scientifique
Synthesis of Aza-Aromatic Heterocycles
Allylmagnesium bromide acts as a selective nucleophile towards aza-aromatic heterocycles, which are compounds containing nitrogen within a ring structure resembling that of benzene .
It is commonly used for introducing allyl groups into molecules, which can be crucial for creating new organic compounds with desired properties .
Homologation Reactions
Allylmagnesium bromide participates in homologation reactions where it is used to extend carbon chains, particularly in the synthesis of boronic esters which are valuable in cross-coupling reactions .
Nucleophilic Addition Reactions
This reagent is employed in nucleophilic addition reactions, especially for constructing new carbon-carbon bonds by reacting with carbonyl compounds .
Synthesis of Pharmaceuticals
It plays a key role in the Grignard reaction to synthesize various pharmaceuticals, such as a homolog of benzoctamine .
Regioselective Nucleophilic Additions
Allylmagnesium bromide is involved in highly regioselective nucleophilic additions, providing control over the site of reactivity in complex molecules .
Preparation of Allyl-Epoxides
It is used in the synthesis of allyl-epoxides via allylation of α-haloketones, which are precursors to various organic compounds .
These applications demonstrate the broad utility of Allylmagnesium bromide in scientific research, contributing to advancements in organic synthesis and pharmaceutical development.
For further details on each application, please refer to the provided references.
MilliporeSigma - Allylmagnesium bromide JoVE - Grignard Reaction Wikipedia - Allylmagnesium bromide Helmholtz HZI - Application of Allylzinc Reagents SAGE Journals - Highly Regioselective Nucleophilic Addition RSC - Efficient Synthetic Method of Allyl-Epoxides
Mécanisme D'action
Target of Action
Allylmagnesium bromide is a Grignard reagent . Its primary target is the aza-aromatic heterocycles , where it serves as a selective nucleophile .
Mode of Action
The mode of action of allylmagnesium bromide involves the introduction of the allyl group to its targets . This is achieved through a Grignard reaction, a type of organometallic chemical reaction .
Biochemical Pathways
It’s known that grignard reagents, including allylmagnesium bromide, are used in a variety of chemical syntheses, implying their involvement in multiple biochemical pathways .
Result of Action
The result of allylmagnesium bromide’s action is the introduction of the allyl group to aza-aromatic heterocycles . This can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the other reactants present .
Action Environment
Allylmagnesium bromide is sensitive to both air and moisture . The reaction temperature is maintained below 0 °C to suppress the formation of hexadiene . These factors indicate that the action, efficacy, and stability of allylmagnesium bromide are significantly influenced by environmental conditions such as temperature, air, and moisture.
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;prop-1-ene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUYIQDSMINEY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938266 | |
| Record name | Allylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allylmagnesium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Allylmagnesium bromide | |
CAS RN |
1730-25-2 | |
| Record name | Allylmagnesium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Allylmagnesium bromide (CH2=CHCH2MgBr) is a Grignard reagent, a class of organometallic compounds known for their nucleophilic properties. It typically acts as a source of nucleophilic allyl anion (CH2=CHCH2-), which attacks electrophilic centers in various organic molecules.
A:* Molecular formula: C3H5MgBr* Molecular weight: 145.33 g/mol* Spectroscopic data: The proton nuclear magnetic resonance (1H NMR) spectrum of allylmagnesium bromide reveals interesting insights into its structure. Contrary to expectations based on a single classical structure, the alpha (α) and gamma (γ) protons exhibit magnetic equivalence. [, ] This observation suggests a dynamic structure or a rapid equilibrium between different conformations in solution.
ANone: Allylmagnesium bromide is a highly reactive compound, typically prepared and used in situ under anhydrous conditions.
- Sensitivity to moisture and air: It readily reacts with moisture and oxygen, decomposing into non-reactive species. [, ] Therefore, reactions employing allylmagnesium bromide necessitate dry solvents and inert atmosphere (like nitrogen or argon) to prevent decomposition.
- Solvent effects: The choice of solvent can significantly impact the reactivity and selectivity of allylmagnesium bromide. For instance, it reacts with 3,4-epoxy-1-butene with higher regioselectivity in diethyl ether compared to tetrahydrofuran. []
- Temperature effects: Reaction temperature can influence both reaction rates and selectivity. In one study, an α-deuterium secondary kinetic isotope effect was observed in the reaction with benzaldehyde at -78 °C, but this effect disappeared at room temperature. []
ANone: While primarily recognized as a stoichiometric reagent, allylmagnesium bromide can contribute to catalytic processes:
- Preparation of other organometallic reagents: Allylmagnesium bromide is employed in the synthesis of more elaborate organometallic reagents crucial for specific transformations. For example, it reacts with B-methoxydiisopinocampheylborane to generate (+)-B-allyldiisopinocampheylborane, a chiral allylborating reagent. []
- In situ generation of reactive species: The reaction of allylmagnesium bromide with specific reagents can generate reactive intermediates involved in catalytic cycles. For instance, in the presence of dilithium tetrachlorocuprate (Li2CuCl4), it facilitates the coupling of α,ω-dihaloalkanes to produce haloalkenes or alkadienes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




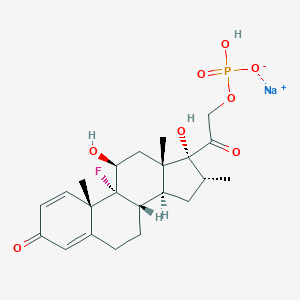
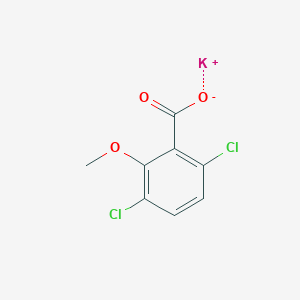
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)

